molecular formula C11H9NO6 B11786871 2-(2-Nitrophenyl)-5-oxotetrahydrofuran-3-carboxylic acid

2-(2-Nitrophenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B11786871
M. Wt: 251.19 g/mol
InChI Key: PNYFBUUZSWWNOO-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)-5-oxotetrahydrofuran-3-carboxylicacid is a complex organic compound that features a nitrophenyl group attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenyl)-5-oxotetrahydrofuran-3-carboxylicacid typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by cyclization reactions to form the tetrahydrofuran ring. The specific conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenyl)-5-oxotetrahydrofuran-3-carboxylicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Nitrophenyl)-5-oxotetrahydrofuran-3-carboxylicacid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)-5-oxotetrahydrofuran-3-carboxylicacid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrahydrofuran ring provides structural stability and influences the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Nitrophenyl)-5-oxotetrahydrofuran-3-carboxylicacid is unique due to its combination of a nitrophenyl group and a tetrahydrofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H9NO6

Molecular Weight

251.19 g/mol

IUPAC Name

2-(2-nitrophenyl)-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C11H9NO6/c13-9-5-7(11(14)15)10(18-9)6-3-1-2-4-8(6)12(16)17/h1-4,7,10H,5H2,(H,14,15)

InChI Key

PNYFBUUZSWWNOO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O

Origin of Product

United States

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